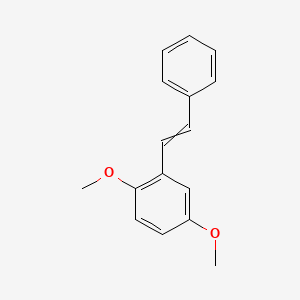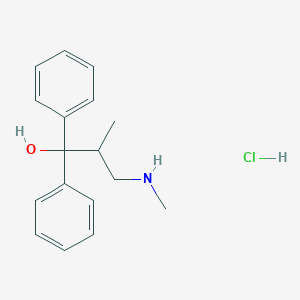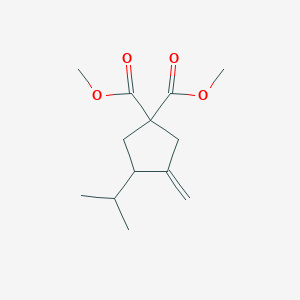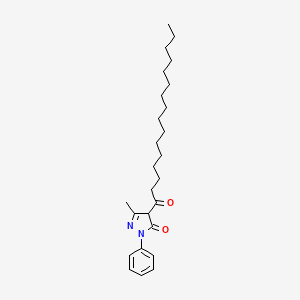
1,4-Dimethoxy-2-(2-phenylvinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-(2-phenylvinyl)benzene is an organic compound with the molecular formula C16H16O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylvinyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be synthesized through several methods. . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-(2-phenylvinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylvinyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a catalyst, such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenylethyl derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-(2-phenylvinyl)benzene has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxy-2-(2-phenylvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that can further react to produce various products. Its methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
1,4-Dimethoxy-2-(2-phenylvinyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxybenzene: Lacks the phenylvinyl group, resulting in different chemical properties and reactivity.
1,3-Dimethoxybenzene: Has methoxy groups in different positions, affecting its substitution patterns and reactivity.
1,4-Dimethoxybenzene: Similar structure but without the phenylvinyl group, leading to different applications and reactivity.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1,4-dimethoxy-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |
Clave InChI |
KUPZMZKMMSWRSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)


![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)



![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)

![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)


